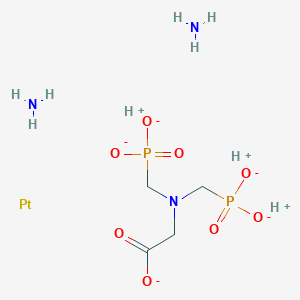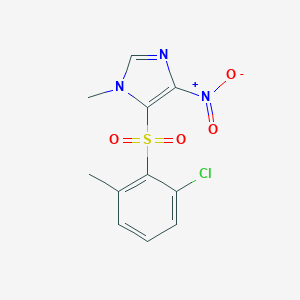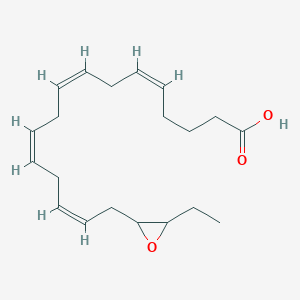
17(18)-EpETE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17(18)-EpETE is a bioactive lipid mediator that is produced by the oxidation of arachidonic acid by cytochrome P450 epoxygenases. It has been found to have a range of important biological effects, including anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
Relaxing Effects on Pulmonary Artery and Distal Bronchi
A study by Morin et al. (2009) explores the impact of 17(18)-EpETE on human pulmonary artery and distal bronchi. This research demonstrates that this compound induces relaxing effects in these areas, which could be of clinical relevance in treating pulmonary hypertension and airway diseases (Morin et al., 2009).
Anti-Inflammatory Effects in Contact Hypersensitivity
The anti-inflammatory and antiallergic properties of this compound are highlighted in a study by Nagatake et al. (2017). This research found that this compound ameliorated contact hypersensitivity by inhibiting neutrophil mobility in both mice and cynomolgus macaques, suggesting a potential therapeutic application for allergic inflammatory diseases (Nagatake et al., 2017).
Targeting PPARγ and p38 MAPK in Lung Inflammation
Morin et al. (2010) investigated the anti-inflammatory effects of this compound in lung tissues. Their findings indicate that this compound targets peroxisome proliferator-activated receptor (PPAR)γ and p38 mitogen-activated protein kinase (MAPK) to mediate its anti-inflammatory effects, particularly in the context of pulmonary diseases (Morin et al., 2010).
Inhibition of Airway Inflammation
A study by Hara et al. (2021) explored the role of this compound in airway inflammation. They found that this compound significantly inhibited tumor necrosis factor (TNF)-α-induced inflammation in cultured human airway epithelium and murine airway inflammation, indicating its potential as a therapeutic agent for airway diseases (Hara et al., 2021).
Biosynthesis of Prostaglandins from 17(18)EpETE
Oliw et al. (1992) examined the metabolism of 17(18)EpETE into different prostaglandins. Their research contributes to understanding the biosynthetic pathways and potential biological effects of 17(18)EpETE-derived prostaglandins (Oliw et al., 1992).
properties
CAS RN |
131339-23-6 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12- |
InChI Key |
GPQVVJQEBXAKBJ-JPURVOHMSA-N |
Isomeric SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
synonyms |
17,18-EETeTr 17,18-EpETE 17,18-epoxy-5,8,11,14-eicosatetraenoic acid 17,18-epoxyeicosatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



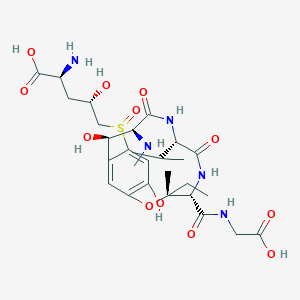
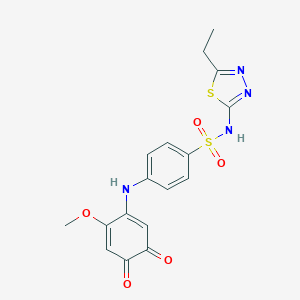
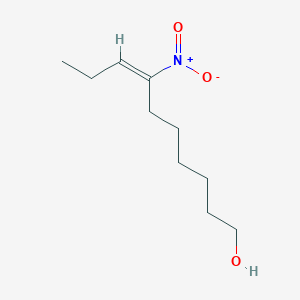
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
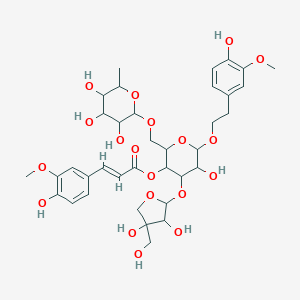
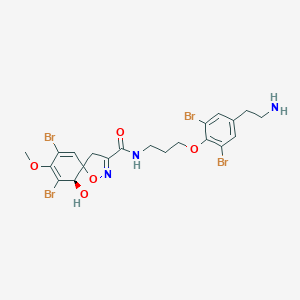
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
